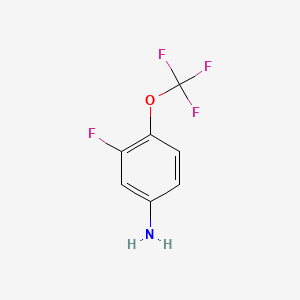

4-(4-Méthylphénoxy)-2-(trifluorométhyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Trifluorométhylarylation des Alcènes

Ce composé est utilisé dans la trifluorométhylarylation des alcènes, un processus qui introduit un motif aromatique et aliphatique dans les alcènes . La présence du groupe trifluorométhyle dans la molécule améliore la réactivité et la sélectivité de cette transformation, ce qui en fait un outil précieux en synthèse organique.

Développement de Matériaux OLED

L'effet fortement attracteur d'électrons du groupe trifluorométhyle est bénéfique pour le développement de matériaux OLED. Il augmente l'écart énergétique entre l'orbitale moléculaire la plus haute occupée (HOMO) et l'orbitale moléculaire la plus basse inoccupée (LUMO), permettant un déplacement vers le bleu de l'émission photoluminescente, ce qui est crucial pour créer des OLED bleus efficaces .

Orientations Futures

Mécanisme D'action

Target of Action

Anilines, which are nitrogen-containing compounds, are known to be widespread and useful chemical species .

Mode of Action

The compound’s mode of action involves the trifluoromethylarylation of alkenes using anilines . The key role of hexafluoroisopropanol (HFIP) as a unique solvent is revealed in an in-depth mechanistic study . It establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The compound is involved in the trifluoromethylation of carbon-centered radical intermediates , which suggests it may play a role in radical chemistry.

Result of Action

The compound’s involvement in the trifluoromethylation of carbon-centered radical intermediates suggests it may have significant effects on radical chemistry.

Action Environment

The action environment of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is influenced by the presence of hexafluoroisopropanol (HFIP), which acts as a unique solvent . HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity and selectivity . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of specific solvents and other environmental factors.

Analyse Biochimique

Biochemical Properties

4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design and development . This compound can interact with various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline on cellular processes are diverse and can influence cell function in multiple ways. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Additionally, 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target proteins, enhancing the compound’s binding affinity and specificity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits good stability under various experimental conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline can have sustained effects on cellular processes, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, this compound can exert beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival . At high doses, it may exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed in animal studies, where specific dosage levels are required to elicit significant biochemical and physiological responses . It is essential to carefully evaluate the dosage-dependent effects of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline to determine its therapeutic potential and safety profile .

Metabolic Pathways

4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions with glucuronic acid, sulfate, or glutathione, enhancing their solubility and facilitating their excretion from the body . The metabolic flux and levels of specific metabolites can be influenced by various factors, such as enzyme expression, cofactor availability, and cellular redox status .

Transport and Distribution

The transport and distribution of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline can interact with intracellular binding proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as tissue perfusion, binding affinity, and cellular uptake capacity .

Subcellular Localization

The subcellular localization of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it can localize to the nucleus, where it can interact with nuclear receptors and transcription factors to regulate gene expression . The subcellular localization of 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline can have significant implications for its biochemical and physiological effects .

Propriétés

IUPAC Name |

4-(4-methylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)19-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOPSTJCAIMQLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)

![2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1319209.png)